3,4,5-Trichloro-8-methoxyquinoline 3,4,5-Trichloro-8-methoxyquinoline
Brand Name: Vulcanchem
CAS No.: 1204811-52-8
VCID: VC0178097
InChI: InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5(11)8-9(13)6(12)4-14-10(7)8/h2-4H,1H3
SMILES: COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Cl)Cl
Molecular Formula: C10H6Cl3NO
Molecular Weight: 262.514

3,4,5-Trichloro-8-methoxyquinoline

CAS No.: 1204811-52-8

Cat. No.: VC0178097

Molecular Formula: C10H6Cl3NO

Molecular Weight: 262.514

* For research use only. Not for human or veterinary use.

3,4,5-Trichloro-8-methoxyquinoline - 1204811-52-8

Specification

CAS No. 1204811-52-8
Molecular Formula C10H6Cl3NO
Molecular Weight 262.514
IUPAC Name 3,4,5-trichloro-8-methoxyquinoline
Standard InChI InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5(11)8-9(13)6(12)4-14-10(7)8/h2-4H,1H3
Standard InChI Key RPIYDZYBZBCWPU-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Cl)Cl

Introduction

Chemical Identification and Properties

3,4,5-Trichloro-8-methoxyquinoline is a synthetic quinoline derivative characterized by specific chemical identifiers and structural features that distinguish it from other similar compounds.

Basic Chemical Information

The compound is identified through several key chemical parameters as detailed in the table below:

ParameterValue
CAS Number1204811-52-8
Molecular FormulaC₁₀H₆Cl₃NO
Molecular Weight262.514 g/mol
IUPAC Name3,4,5-trichloro-8-methoxyquinoline

This halogenated quinoline derivative is structurally defined by its quinoline backbone with three chlorine atoms strategically positioned at the 3, 4, and 5 positions, while a methoxy group is attached at position 8. The arrangement of these functional groups contributes significantly to the compound's chemical behavior and biological interactions.

Structural Characteristics

The quinoline structure of 3,4,5-Trichloro-8-methoxyquinoline consists of a benzene ring fused with a pyridine ring, creating the characteristic bicyclic aromatic system. The three chlorine atoms positioned sequentially at positions 3, 4, and 5 create a highly halogenated region on one side of the molecule, while the methoxy group at position 8 introduces an electron-donating moiety that affects the electronic distribution across the molecule.

This specific arrangement of substituents creates an electronic environment that influences the compound's reactivity patterns, binding affinities, and potential interactions with biological systems. The chlorine atoms typically enhance lipophilicity and can participate in halogen bonding with biological targets, while the methoxy group can engage in hydrogen bonding interactions.

Comparative Analysis with Related Compounds

Understanding the relationship between 3,4,5-Trichloro-8-methoxyquinoline and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Comparisons

3,4,5-Trichloro-8-methoxyquinoline differs from other quinoline derivatives primarily in its specific pattern of substitution. Compared to compounds like 5-Chloro-3-methoxy-1,6-naphthyridine and 5,7-Dichloro-8-hydroxyquinoline, the 3,4,5-trichloro pattern creates a distinct electronic environment and three-dimensional structure.

The table below illustrates key differences between 3,4,5-Trichloro-8-methoxyquinoline and related compounds:

CompoundChlorination PatternOther SubstituentsKey Differences
3,4,5-Trichloro-8-methoxyquinolinePositions 3, 4, 5Methoxy at position 8Sequential chlorination on one side
5,7-Dichloro-8-hydroxyquinolinePositions 5, 7Hydroxy at position 8Non-sequential chlorination; hydroxy vs. methoxy
4-Chloro-8-methoxyquinoline-3-carbonitrilePosition 4Methoxy at position 8; Carbonitrile at position 3Single chlorination; additional carbonitrile group

Structure-Activity Relationships

The specific arrangement of substituents in 3,4,5-Trichloro-8-methoxyquinoline likely contributes to its unique biological profile. The sequential chlorination at positions 3, 4, and 5 creates a highly electron-deficient region that may enhance binding to specific biological targets. Additionally, the methoxy group at position a confers different properties compared to the hydroxy group found in some related compounds.

These structural differences translate to variations in:

Understanding these structure-activity relationships is crucial for the rational design of optimized derivatives with enhanced biological activities or improved pharmaceutical properties.

Research Applications and Future Directions

The unique chemical properties and biological activities of 3,4,5-Trichloro-8-methoxyquinoline position it as a compound of interest in various research contexts.

Current Research Applications

While specific applications of 3,4,5-Trichloro-8-methoxyquinoline are still emerging, its potential utility spans several fields:

  • Medicinal Chemistry: Exploration as a lead compound for drug development based on its interactions with biological macromolecules

  • Materials Science: Investigation of potential applications leveraging its unique electronic properties

  • Chemical Biology: Use as a molecular probe to study biological systems and mechanisms

The compound's distinct structural features make it a valuable model for studying structure-activity relationships and developing predictive models for the design of related bioactive compounds.

Future Research Directions

Future research on 3,4,5-Trichloro-8-methoxyquinoline could productively focus on several key areas:

  • Optimization of synthetic routes to improve yield and purity

  • Detailed characterization of specific biological targets and binding modes

  • Development of structure-activity relationships to guide the design of derivatives with enhanced properties

  • Exploration of potential therapeutic applications in disease models

  • Investigation of potential synergistic effects with established therapeutic agents

Advances in computational chemistry and biological screening methodologies will likely accelerate progress in understanding and leveraging the properties of this compound.

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